Hydroquinone

Catalog No.
S530161
CAS No.
123-31-9
M.F
C6H6O2
C6H6O2
C6H4(OH)2
M. Wt
110.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroquinone

CAS Number

123-31-9

Product Name

Hydroquinone

IUPAC Name

benzene-1,4-diol

Molecular Formula

C6H6O2
C6H6O2
C6H4(OH)2

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H

InChI Key

QIGBRXMKCJKVMJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1O)O

Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992)
6.72g/L at 20 deg C
In water, 72,000 mg/L at 25 °C
In water, 6.72 g/L at 20 °C. Also water solubility = 3.85 g/L at 0 °C; 5.12 g/L at 10 °C; 5.40 g/L at 15 °C; 8.76 g/L at 30 °C; 11.5 g/L at 40 °C; 25/9 g/L at 60 °C; 46.8 g/L at 80 °C; 66.4 g/L at 100 °C
7% soluble in water at 25 °C
Grams of hydroquinone per 100 g solvent (30 °C); ethanol 46.4; acetone 28.4; water 8.3; benzene 0.06; tetrachloromethane 0.01
For more Solubility (Complete) data for HYDROQUINONE (6 total), please visit the HSDB record page.
72.0 mg/mL at 25 °C
Solubility in water, g/100ml at 15 °C: 5.9
7%

Synonyms

1,4-benzenediol, 1,4-dihydroxybenzene, Artra, beta-quinol, Eldopaque, Eldoquin, Esoterica, Hidroquilaude, Hidroquin, Hidroquinona Isdin, hydroquinone, hydroquinone, copper (1+) salt, hydroquinone, lead (2+) salt (2:1), hydroquinone, monocopper (2+) salt, Licostrata, Lustra, Melanasa, Melanex, Melpaque, Melquin, Neostrata HQ, p-benzenediol, Phiaquin, Solaquin, Ultraquin

Canonical SMILES

C1=CC(=CC=C1O)O

Description

The exact mass of the compound Hydroquinone is 110.0368 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 68° f (ntp, 1992)6.72g/l at 20 deg c0.65 min water, 72,000 mg/l at 25 °cin water, 6.72 g/l at 20 °c. also water solubility = 3.85 g/l at 0 °c; 5.12 g/l at 10 °c; 5.40 g/l at 15 °c; 8.76 g/l at 30 °c; 11.5 g/l at 40 °c; 25/9 g/l at 60 °c; 46.8 g/l at 80 °c; 66.4 g/l at 100 °c7% soluble in water at 25 °cgrams of hydroquinone per 100 g solvent (30 °c); ethanol 46.4; acetone 28.4; water 8.3; benzene 0.06; tetrachloromethane 0.01soluble in ethyl ethervery soluble in carbon tetrachloride72.0 mg/ml at 25 °csolubility in water, g/100ml at 15 °c: 5.97%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758707. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Hydroquinones - Supplementary Records. It belongs to the ontological category of benzenediol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Electrochemical Sensor for Hydroquinone

    Scientific Field: Electrochemistry

    Summary of Application: Hydroquinone is used in the development of an electrochemical sensor. This sensor is designed to detect the presence of hydroquinone in various samples.

    Methods of Application: The electrochemical sensor is prepared by modifying a glassy carbon electrode with nanometer cobalt and poly-L-glutamic acid.

    Results: Under optimized conditions, the oxidation peak current showed a good linear relationship with the concentration of hydroquinone in the range of 3.85 × 10 −6 to 1.30 × 10 −3 mol L −1 ( R2 = 0.9998). The sensor also had a low detection limit of 4.97 × 10 −7 mol L −1.

Detection of Hydroquinone in Wastewater

    Scientific Field: Environmental Science and Technology

    Summary of Application: Hydroquinone is detected in wastewater using a polypyrrole-graphene nanocomposite-modified glassy carbon electrode.

    Methods of Application: A microwave-assisted technique is used to synthesize polypyrrole graphene-based nanocomposites. These nanocomposites are then modified on a glassy carbon electrode.

    Results: The modified method showed a limit of detection and limit of quantification of 0.04 and 0.13 mM, respectively. It set a linear concentration from 0.06 to 1.4 mM for sensing HQ under optimized conditions.

Hydroquinone, chemically known as 1,4-benzenediol, is a white crystalline compound with the formula C6H6O2\text{C}_6\text{H}_6\text{O}_2. It is highly soluble in water and exhibits weakly acidic properties due to its hydroxyl groups. Hydroquinone is primarily used in various industrial applications, including photography, cosmetics, and as a reducing agent in chemical processes. It has a melting point of approximately 173-174 °C and a specific gravity of 1.332 at 15 °C .

In biological systems, hydroquinone's primary mechanism of action relates to its effect on skin pigmentation. It inhibits the enzyme tyrosinase, which is responsible for melanin production. By reducing melanin formation, hydroquinone lightens areas of hyperpigmentation (darkened skin) [3].

Hydroquinone can pose certain safety concerns:

  • Skin irritation: Topical application of hydroquinone can cause irritation, redness, and dryness, especially at higher concentrations [3].
  • Ochronosis: Long-term use of high-concentration hydroquinone may lead to ochronosis, a condition characterized by a blue-black darkening of the skin [6].
  • Potential genotoxicity: Some studies suggest a possible link between hydroquinone and genotoxicity (damage to genetic material) [7]. However, the evidence is inconclusive, and regulations regarding its use in cosmetics vary globally.

Please note:

  • Oxidation: Hydroquinone can be oxidized to benzoquinone under mild conditions. This reaction is reversible and is exploited in various industrial applications. The oxidation process can also lead to the formation of a charge-transfer complex known as quinhydrone when hydroquinone and benzoquinone are co-crystallized .
  • Friedel-Crafts Reactions: Hydroquinone is susceptible to Friedel-Crafts alkylation and acylation, making it useful in synthesizing various compounds, including antioxidants like butylated hydroxyanisole .
  • Amination: Hydroquinone can react with amines to produce mono- and diamine derivatives, which have applications in the rubber industry as antiozone agents .

Hydroquinone exhibits significant biological activity, particularly in dermatology. It acts as a skin depigmentation agent by inhibiting melanin synthesis. This mechanism involves the inhibition of the enzyme tyrosinase, which is crucial in the conversion of L-3,4-dihydroxyphenylalanine (L-DOPA) to melanin . Hydroquinone is commonly used to treat conditions such as post-inflammatory hyperpigmentation and melasma, often combined with other agents for enhanced efficacy .

Adverse Effects

Despite its therapeutic uses, hydroquinone can cause side effects including:

  • Skin irritation
  • Allergic contact dermatitis
  • Ochronosis (a rare blue-black discoloration)
    These effects are more likely with prolonged use or high concentrations .

Hydroquinone can be synthesized through several methods:

  • Industrial Production: The most common method involves the dialkylation of benzene with propene to yield 1,4-diisopropylbenzene, which is then oxidized to hydroquinone.
  • Hydroxylation of Phenol: Hydroquinone can also be produced by hydroxylating phenol using hydrogen peroxide, resulting in a mixture of hydroquinone and catechol .
  • Other Methods: Less common techniques include Elbs persulfate oxidation and Dakin oxidation of various phenols, as well as potential synthesis from acetylene using iron pentacarbonyl as a catalyst .

Hydroquinone has diverse applications across various fields:

  • Cosmetics: Used in skin lightening creams for conditions like hyperpigmentation.
  • Photography: Functions as a developing agent in black-and-white photography.
  • Industrial Uses: Acts as an antioxidant and stabilizer in plastics and other materials prone to oxidative degradation.
  • Pharmaceuticals: Investigated for potential antitumor activity and used in formulations for treating skin disorders .

Research indicates that hydroquinone interacts with various biological systems:

  • It has been shown to affect cellular metabolism and may induce oxidative stress through the generation of reactive oxygen species.
  • Studies suggest that hydroquinone can influence immune responses by increasing interleukin-4 production and immunoglobulin E levels, leading to allergic reactions .
  • Its metabolites have been linked to potential carcinogenic effects in certain contexts, necessitating careful monitoring during use .

Hydroquinone shares similarities with several other compounds, particularly in its chemical structure and biological activity. Below are some comparable compounds:

CompoundStructure SimilarityPrimary UseUnique Features
CatecholIsomer of hydroquinoneAntioxidantMore reactive than hydroquinone
PhenolParent compoundIndustrial precursorMore toxic than hydroquinone
p-BenzoquinoneOxidized formIntermediate in organic synthesisStronger oxidizing agent
Butylated Hydroxyanisole (BHA)AntioxidantFood preservativeDerived from phenolic compounds

Hydroquinone's uniqueness lies in its specific application as a skin-lightening agent due to its selective inhibition of melanin synthesis, unlike other similar compounds that may not have this property or may possess different toxicological profiles .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Hydroquinone appears as light colored crystals or solutions. May irritate the skin, eyes and mucous membranes. Mildly toxic by ingestion or skin absorption.
Liquid; Other Solid; Pellets or Large Crystals; Dry Powder
Light-tan, light-gray, or colorless crystals; [NIOSH]
Solid
COLOURLESS CRYSTALS.
Light-tan, light-gray, or colorless crystals.

Color/Form

White crystals
Monoclinic prisms (sublimation); needles from water; prisms from methanol
Light-tan, light-gray, or colorless crystals

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

110.036779430 g/mol

Monoisotopic Mass

110.036779430 g/mol

Boiling Point

545 to 549 °F at 760 mmHg (EPA, 1998)
285-287
285-287 °C
286.00 to 288.00 °C. @ 760.00 mm Hg
287 °C
545 °F

Flash Point

329 °F (EPA, 1998)
329 °F
329 °F (CLOSED CUP)
165 °C (329 °F) (Closed cup)
329 °F (165 °C) (Closed cup)
165 °C
329 °F (Molten)

Heavy Atom Count

8

Taste

A slightly bitter taste in aqueous solutions

Vapor Density

3.81 (EPA, 1998) - Heavier than air; will sink (Relative to Air)
3.81 (Air = 1)
Relative vapor density (air = 1): 3.8
3.81

Density

1.332 at 59 °F (EPA, 1998) - Denser than water; will sink
1.330 g/cu cm at 20 °C
Density of "saturated" air = 1.011 (150 °C) (air = 1) ... Crystals remain relatively stable in air if dry ... Reacts with molecular oxygen undergoing autooxidation in aqueous media
Relative density (water = 1): 1.3
1.332 at 59 °F
1.33

LogP

0.59
0.59 (LogP)
log Kow = 0.59
0.59

Odor

Odorless

Appearance

Solid powder

Melting Point

338 to 340 °F (EPA, 1998)
170-171
170-171 °C
MP: 173 °C; BP 288 °C
Heat of fusion at melting point = 2.71X10+7 J/kmol
172.3 °C
172 °C
338 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XV74C1N1AE

Related CAS

26982-52-5

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Use and Manufacturing

IDENTIFICATION: Hydroquinone is a white, light-tan, light-gray or colorless crystalline solid. It is odorless and has a slightly bitter taste in aqueous solution. It dissolves in water. USE: Hydroquinone is used as an intermediate for chemical conversion to inhibitors used to stabilize monomers, paints, varnishes, motor oils, fuels, and as a rust inhibitor in cooling towers. It is used in some glue and hair dye products. It is used in over-the-counter products to lighten dark skin. EXPOSURE: Exposure to hydroquinone for the general population will occur through skin contact and breathing air while using products such as varnishes, paints, glues, skin products designed to lighten spots and hair dyes. Hydroquinone occurs in several insects and assorted species of plants. It is present in some vegetables, fruits, grains, coffee, tea, beer and wine. If hydroquinone is released to the environment, it will be broken down in air. It will not evaporate from soil or water surfaces. It can be broken down by sunlight. It can move slowly through soil. Hydroquinone is biodegradable but can be toxic to microorganisms at high concentrations. It is not expected to build up in aquatic organisms. RISK: Eye irritation and eye damage have been reported in workers exposed to hydroquinone dust. Some workers using chemical solutions containing hydroquinone became allergic to hydroquinone. Some people using commercial skin lighteners containing hydroquinone developed blue- or brownish-blue-colored skin. Effects in the kidney, liver, and forestomach, including cancer, were found in laboratory rats and mice given high doses of hydroquinone in the diet or in water. No effects on reproductive ability were found in laboratory rats fed hydroquinone through two generations. Some abortions, but no birth defects, were found in female rats fed high doses of hydroquinone during pregnancy. In 2014, the American Conference of Governmental Industrial Hygienists decided that hydroquinone is confirmed to cause cancer in animals with unknown relevance to humans. This decision was based on inadequate evidence in humans and evidence of cancer in laboratory animals. In 1999, the International Agency for Research on Cancer determined that hydroquinone was not classifiable as to its carcinogenicity in humans. This decision was based on inadequate evidence in humans and limited evidence in laboratory animals. The potential for hydroquinone to cause cancer in humans has not been assessed by the U.S. Environmental Protection Agency's Integrated Risk Information System (IRIS) program or the U.S. National Toxicology Program. (SRC)

Drug Indication

Hydroquinone is used as an OTC topical lightening agent for disorders of hyperpigmentation including melasma, post-inflammatory hyperpigmention, sunspots and freckles.
FDA Label

Therapeutic Uses

For the gradual temporary bleaching of hyperpigmented skin conditions such as chloasma, melasma, freckles, senile lentigines, and other unwanted areas of melanin hyperpigmentation.
TRI-LUMA Cream is a combination of fluocinolone acetonide (a corticosteroid), hydroquinone (a melanin synthesis inhibitor), and tretinoin (a retinoid) that is indicated for the short-term treatment of moderate to severe melasma of the face, in the presence of measures for sun avoidance, including the use of sunscreens. /Included in US product label/

Pharmacology

Produced as an inhibitor, an antioxidant, and an intermediate in the synthesis of dyes, motor fuels, and oils; in photographic processing; and naturally in certain plant species, Hydroquinone is a phenol derivative with antioxidant properties that can cause toxicity in several organs, notably the kidney. Used as a topical treatment for skin hyperpigmentation and in various cosmetic products, it is metabolized mainly to glutathione conjugates and forms mutagenic DNA adducts in in-vitro systems. (NCI04)

MeSH Pharmacological Classification

Antioxidants

ATC Code

D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AX - Other dermatologicals
D11AX11 - Hydroquinone

Mechanism of Action

Hydroquinone reduces melanin pigment production through inhibition of the tyrosinase enzyme, which is involved in the initial step of the melanin pigment biosynthesis pathway. Hydroquinone takes several months to take effect.
Benzene is a well-established human carcinogen. Benzene metabolites hydroquinone (HQ) and benzoquinone (BQ) are highly reactive molecules capable of producing reactive oxygen species and causing oxidative stress. /This study/ investigated the role of the Nrf2, a key nuclear transcription factor that regulates antioxidant response element (ARE)-containing genes, in defense against HQ- and BQ-induced cytotoxicity in cultured human lung epithelial cells (Beas-2B). When the cells were exposed to HQ or BQ the activity of an ARE reporter was induced in a dose-dependent manner, meanwhile Nrf2 protein levels were elevated and accumulated in the nucleus. Increased expression of well-known Nrf2-dependent proteins including NQO1, GCLM, GSS and HMOX was also observed in the HQ/BQ-treated cells. Moreover, transient overexpression of Nrf2 conferred protection against HQ- and BQ-induced cell death, whereas knockdown of Nrf2 by small interfering RNA resulted in increased apoptosis. /This study/ also found that the increased susceptibility of Nrf2-knockdown cells to HQ and BQ was associated with reduced glutathione levels and loss of inducibility of ARE-driven genes, suggesting that deficiency of Nrf2 impairs cellular redox capacity to counteract oxidative damage. Altogether, these results suggest that Nrf2-ARE pathway is essential for protection against HQ- and BQ-induced toxicity.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Other monooxygenases [EC:1.14.16.- 1.14.17.- 1.14.18.-]
TYR [HSA:7299] [KO:K00505]

Vapor Pressure

4 mmHg at 302 °F (EPA, 1998)
0.000019 [mmHg]
1.9X10-5 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 0.12
4 mmHg at 302 °F
0.00001 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

123-31-9

Absorption Distribution and Excretion

A toxicology review of hydroquinone noted several reports indicating relatively rapid absorption of hydroquinone via the oral route, including a study involving rats that ingested 3% hydroquinone in developer solution. In addition, in CD and F344 rats dosed with 350 mg/kg, >90% absorption was measured in blood levels, with peak levels observed within 1 hr.[DHHS/NTP: Nomination Profile Hydroquinone
Following intravenous (iv) administration of radiolabeled hydroquinone, radioactivity (either hydroquinone or a metabolite) was detected within 2 hr in bone marrow and thymus of rats given 1.2-12 mg/kg. Radioactivity was also detected in the liver and bone marrow of these rats up to 24 hr. Whether given in single or repeated oral doses, radioactivity was found in various rat tissues, with the highest concentrations in the liver and kidneys. Following i.v. administration of radiolabeled hydroquinone in dogs, radioactivity was found in the skin, liver, and intestine. When mice were administered 75 mg/kg radiolabeled hydroquinone by intraperitoneal (ip) injection, radioactivity was detected covalently bound to proteins in the liver, kidneys, blood, and bone marrow, with 10-fold higher specific activity in the liver than in the bone marrow...[DHHS/NTP: Nomination Profile Hydroquinone
When 2% [(14)C]-hydroquinone was administered to human forearms (n = 4 males) in an unspecified cream, hydroquinone moved rapidly and continuously into the stratum corneum and radiolabel was detected in plasma samples within 0.5 hr. Over an 8 hr plasma sampling period, hydroquinone levels peaked at 4 hr (0.04 equivalents/ mL). Following application of the 2% cream on the foreheads of 6 male volunteers for 24 hr, the recovery of hydroquinone in urine was 45.3% (SD = 11.2%).[DHHS/NTP: Nomination Profile Hydroquinone
Human absorption of hydroquinone upon topical application is less efficient than with oral administration. When absorption was measured as elimination 10 of hydroquinone via urine following application (2.0% in alcohol) to the foreheads of human volunteers (6 males per preparation) for 24 hr, the average percutaneous absorption reported was 57% (SD = 11%) with peak elimination within 12 hr and complete elimination by 5 days. The addition of a sunscreen (3.0% Escalol 507) significantly decreased the absorption (26%, SD = 14%), and the addition of a penetration enhancer (0.5% Azone) did not significantly increase absorption in the presence or absence of the sunscreen (35%, SD = 17% and 66%, SD = 13%, respectively).[DHHS/NTP: Nomination Profile Hydroquinone
For more Absorption, Distribution and Excretion (Complete) data for HYDROQUINONE (17 total), please visit the HSDB record page.

Metabolism Metabolites

Hydroquinone is absorbed through the skin and metabolized primarily to sulfate and glucuronide conjugates, which are excreted in the urine.[DHHS/NTP: Nomination Profile Hydroquinone
Absolute recovery of approximately 45 ng (18%) of hydroquinone as microsomal metabolite of benzene was determined.
/This study/ investigated the metabolism of hydroquinone in naive and hydroquinone pretreated male Sprague-Dawley rats. (14)C hydroquinone was administered by gavage in single doses of 5, 30, or 200 mg/kg to naive rats. Hydroquinone was given repeatedly by gavage to male rats at 200 mg/kg for 4 consecutive days followed by a single dose with 200 mg/kg of (14)C hydroquinone. In separate studies rats were fed 5.6% unlabeled hydroquinone in the diet for 2 days or were dosed by gavage with 311 mg/kg (14)C hydroquinone. The excretion patterns of (14)C hydroquinone and its metabolites were similar for rats dosed singly or repeatedly. Rats given a single dose of 200 mg/kg of (14)C hydroquinone excreted 91.9% of the dose in the urine within 2-4 days; 3.8% was excreted in the feces, about 0.4% was excreted in expired air, and 1.2% remained in the carcass. Radioactivity was widely distributed throughout the tissues with higher concentrations in the liver and kidneys. A decrease in (14)C tissue concentrations occurred from 48 to 96 hr. The only radiolabeled compounds in the urine were hydroquinone (1.1-8.6% of the dose), hydroquinone monosulfate (25-42%), and hydroquinone monoglucuronide (56-66%). Similar findings were observed for rats given hydroquinone in the feed. There were no significant increases from controls for absolute or relative liver weights, liver microsomal protein concentrations, cytochrome b-5, cytochrome P450 or cytochrome c reductase activity in rats dosed repeatedly with 200 mg/kg hydroquinone. Cytochrome P450 values were slightly but significantly decreased in rats dosed repeatedly with hydroquinone compared with controls.
The metabolite 2-(S-glutathionyl)hydroquinone is formed when a microsomal incubation mixture containing either benzene or phenol is supplemented with glutathione. This metabolite is derived from the conjugation of benzoquinone, an oxidation product of hydroquinone. However, neither the glutathione conjugate or its mercapturate, N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine, have been identified as metabolites resulting from in vivo metabolism of benzene, phenol, or hydroquinone. To determine if a hydroxylated mercapturate is produced in vivo, we treated male Sprague-Dawley rats with either benzene (600 mg/kg), phenol (75 mg/kg), or hydroquinone (75 mg/kg) and collected the urine for 24 hr. HPLC coupled with electrochemical detection confirmed the presence of a metabolite that was chromatographically and electrochemically identical to N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine. The metabolite was isolated from the urine samples and treated with diazomethane to form the N-acetyl-S-(2,5-dimethoxyphenyl)-L-cysteine methyl ester derivative. The mass spectra obtained from these samples were identical to that of an authentic sample of the derivative. The results of these experiments indicate that benzene, phenol, and hydroquinone are metabolized in vivo to benzoquinone and excreted as the mercapturate, N-acetyl-S-(2,5-dihydroxyphenyl)-L- cysteine.
For more Metabolism/Metabolites (Complete) data for HYDROQUINONE (14 total), please visit the HSDB record page.
Hydroquinone is a known human metabolite of phenol.

Wikipedia

Hydroquinone
Maleic_anhydride

Drug Warnings

This medication is for external use only. A mild transient stinging may occur in people with sensitive skin. Do not use on broken or irritated skin. Discontinue use if irritation or rush occurs. Avoid contact with eyes and mucous membranes. In case of contact, rinse thoroughly with water.
To evaluate possible susceptibility to irritation, or sensitivity, each patient should begin with applying the medication to a small portion of unbroken skin at or near the pigmented area (approx 1 sq cm) over a period of several days. If no irritation occurs within 24 hr, begin treatment. Minor redness is not necessarily a contraindication, but treatment should be discontinued if itching, excessive inflammation, or vesicle formation occurs. Use of hydroquinone products in paranasal and infraorbital areas increase the chance of irritation. If no improvement is seen after 2 mo of treatment, use of this product should be discontinued.
Sunscreen use is an essential aspect of hydroquinone therapy since even minimal sunlight exposure stimulates melanocyte activity. The sunscreens in some hydroquinone products provide the necessary sun protection during skin bleaching activity. During the depigmentation maintenance treatment subsequent to the intensive depigmentation therapy, sun exposure of the bleached skin should be avoided to prevent repigmentation.
Concurent use of peroxide may result in transient dark staining of skin ares due to oxidation of hydroquinone. Staining can be removed by discontinuing concurrent use and by normal soap cleansing.
For more Drug Warnings (Complete) data for HYDROQUINONE (9 total), please visit the HSDB record page.

Biological Half Life

/Hydroquinone was administered alone and in combination with phenol at 75 mg/kg each to B6C3F1 mice/. The half-life of hydroquinone was increased from 9 +/- 2 to 15 +/- 3 min /when phenol was administered in combination with hydroquinone/.

Use Classification

Hazardous Air Pollutants (HAPs)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Reducing; Hair dyeing; Bleaching; Antioxidant
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

p-Diisopropylbenzene (p-DIPB) is produced by Friedel-Crafts alkylation of benzene with propene. Purified p-DIPB is subsequently converted to the dihydroperoxide (DHP) by air oxidation under slightly alkaline conditions at 80 - 90 °C. The DHP is separated from the reaction mixture either by extraction or by crystallization, and is then cleaved to hydroquinone and acetone by an acid-catalyzed Hock rearrangement; the DHP solution is treated with sulfuric acid catalyst (0.2 - 1.0%) at 60 - 80 °C. The hydroquinone is crystallized and isolated. The overall yield of hydroquinone (based on p-DIPB) is ca. 80%.
The catalyzed hydroxylation of phenol at ca. 80 °C with 70% aqueous hydrogen peroxide produces a mixture of hydroquinone and catechol. The catalyst may be a strong mineral acid, iron(II), or a cobalt(II) salt. Depending on catalyst selection, the ratio of catechol to hydroquinone can be varied from 3:1 to 0.1:1; in practice, the ratio is typically 1.5:1, i.e., catechol is the major product. The reaction proceeds by an ionic mechanism in which hydrogen peroxide is polarized by the strong acid catalyst and phenol is subsequently hydroxylated the resulting isomers are separated by a series of extractions and solvent-stripping operations. The ratio of the products hydroquinone and catechol may be influenced by the presence of superacids or shape-selective zeolites. Thus, use of a vanadium-modified Nafion perfluorosulfonate polymer for the oxidation of phenol gave a hydroquinone-catechol ratio of 12.5:1. The use of a shape-selective zeolite in the hydroxylation of phenol has yielded hydroquinone with 99% selectivity.
Oxidation of aniline is the oldest process used for the production of hydroquinone. Aniline is oxidized with manganese dioxide (15-20% excess) in aqueous sulfuric acid at 0 - 5 °C to produce p-benzoquinone. This intermediate is removed from the reaction mixture by steam stripping and collected. A byproduct, manganese sulfate, may be retrieved from the depleted reaction mixture and sold for agricultural applications. Hydroquinone is obtained from the intermediate p-benzoquinone by reduction with iron at 55 - 65 °C or by catalytic hydrogenation. The product (usually technical grade) is crystallized, isolated from the typically aqueous stream by centrifugation, and dried in a vacuum dryer. The overall yield of hydroquinone from aniline is ca. 85%.
Prepared by oxidation of aniline;... by reduction of quinone; ... by Elbs persulfate oxidation of phenol; ... from acetylene + carbon monoxide.

General Manufacturing Information

Rubber Product Manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Photographic Film, Paper, Plate, and Chemical Manufacturing
Plastics Material and Resin Manufacturing
1,4-Benzenediol: ACTIVE
The alkylation of benzene and cumene to produce hydroquinone produces acetone as a by-product on a slightly more than pound for pound basis with hydroquinone.
Hydroxylation of phenol with 70% hydrogen peroxide with acid catalyst yields catechol as a by-product in the ratio of 1.5:1 (catechol to hydroquinone)
The oxidation of aniline with manganese dioxide produces more than four pounds of manganese and ammonium sulfates per pound of hydroquinone produced

Analytic Laboratory Methods

Method: NIOSH 5004, Issue 2; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: hydroquinone; Matrix: air; Detection Limit: 0.01 mg per sample.
Method: OSHA PV2094; Procedure: gas chromatography with a flame ionization detector; Analyte: hydroquinone; Matrix: air; Detection Limit: 1 ug.
Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: hydroquinone; Matrix: solid waste matrices, soils, air sampling media and water; Detection Limit: not provided.
Analyte: hydroquinone; matrix: pharmaceutical preparation (cosmetic cream); procedure: high-performance liquid chromatography with ultraviolet detection at 294 nm; limit of detection: 40 ng
For more Analytic Laboratory Methods (Complete) data for HYDROQUINONE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: hydroquinone; matrix: urine (human); procedure: reversed-phase high-performance liquid chromatography with electrochemical array detection; limit of quantitation: 12.5 ng
Analyte: hydroquinone; matrix: urine; procedure: high-performance liquid chromatography with ultraviolet detection at 270 nm; limit of detection: 60 ug/mL

Storage Conditions

Keep well closed and protected from light.
Plug tight and store in a place away from direct sunlight.
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Air and light sensitive.

Interactions

Possible interactions between hydroquinone and phenol, two known benzene metabolites, in inducing micronuclei in mouse bone marrow cells were investigated. Hydroquinone and phenol administered alone gave weak and negative results, at the doses tested. However, simultaneous administration of both compounds caused a considerable increase in the induction of micronuclei as well as an increase in bone marrow toxicity. Using 3 different statistical methods, it was shown that the observed joint effect was significantly higher than additive interaction, and was close to multiplicative interaction. These findings bring further support to the hypothesis that the toxic and genotoxic effects of benzene are produced by several metabolites acting synergistically.
Phenol, when administered together with (14)C hydroquinone, significantly stimulated the covalent binding of (14)C hydroquinone oxidation products to blood (p< 0.001) and bone marrow (p< 0.05) macromolecules, but had no significant effect on covalent binding of (14)C hydroquinone oxidation products to liver and kidney macromolecules (p> 0.05). Catechol, on the other hand, had no effect on the binding of (14)C hydroquinone oxidation products in either bone marrow, kidney or liver (p> 0.05). When hydroquinone was administered together with (14)C phenol, a stimulation of the covalent binding of phenol oxidation products to bone marrow macromolecules also occurred (p< 0.05).
Modifying effects of catechol resorcinol and hydroquinone on second stage hepato- and renal carcinogenesis was investigated in rats pretreated with N-ethyl-N-hydroxyethyl-nitrosamine (EHEN). Groups of twenty 6-week-old Wistar/Crj male rats were treated with 0.1% N-ethyl-N-hydroxyethyl-nitrosamine in the drinking water for 3 weeks. Starting 1 week after the termination of N-ethyl-N-hydroxyethyl-N-nitrosamine treatment they were given a diet containing 0.8% catechol, 0.8% resorcinol or 0.8% hydroquinone or basal diet for 36 weeks. Further groups of 15 rats were each treated with the same doses of phenolic compounds or basal diet alone without N-ethyl-N-hydroxyethyl-N-nitrosamine pretreatment. ... At the end of week 40 histopathological assessment revealed significant reduction of the numbers per rat of hepatocellular adenonas and hepatocellular carcinomas by resorcinol whereas hydroquinone significantly enhanced the numbers per rat of renal microadenomas and renal cell tumors. On the other hand the number of alpha 2u-globulin positive tubules in the animals treated with hydroquinone was significantly lower than controls without any alteration in bromodeoxyuridine incorporation. Lipid peroxidation as evaluated by thiobarbituric acid reactive substance was at control levels in the kidneys of rats treated with hydroquinone throughout the experiment. The results showed that the known renal carcinogen hydroquinone potently enhances the second stage of N-ethyl-N-hydroxyethyl-N-nitrosamine-induced renal carcinogenesis, while its isomer resorcinol inhibited hepatocarcinogenesis.
The effects of diethylnitrosamine on hydroquinone induced hepatic enzyme altered foci were studied. Male Sprague-Dawley-rats were injected with 40 mg/kg diethylnitrosamine followed 24 to 48 hr later by a single dose by gavage of hydroquinone. The presence of foci positive for glutathione-S-transferase-P activity was determined after 1 week by immunohistochemistry. Hepatocytes isolated from rats that had been treated with diethylnitrosamine, hydroquinone, and phenobarbital were immunostained for gamma-glutamyl-transpeptidase activity. For studies of enzyme induction rats were treated daily with hydroquinone for 3 days and the activities of several oxidative enzymes measured. Treatment with diethylnitrosamine andhydroquinone resulted in a dose dependent increase in the area ofenyme altered foci and a dose independent increase in the number of enzyme altered foci. Diethylnitrosamine and hydroquinone treatment also resulted in a decrease in the number of glutathione-S-transferase-P positive cells. The toxicity of hydroquinone was potentiated in-vitro by pretreatment with diethylnitrosamine. A glutathione and dose dependent increase in the percentage of gamma-glutamyl-transpeptidase positive cells as a function of time was seen. Hydroquinone demonstrated only minor effects in the induction of oxidative enzymes. These results support a synergistic effect of hydroquinone and diethylnitrosamine on the reduction of enzyme altered foci precursor cells but they do not support selective damage of enzyme altered foci cells by hydroquinone.
For more Interactions (Complete) data for HYDROQUINONE (10 total), please visit the HSDB record page.

Stability Shelf Life

Its solution becomes brown in air due to oxidation.
Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Exosomes Derived from Hydroquinone-transformed Human Bronchial Epithelial Cells Inhibited Recipient Cell Apoptosis by transferring miR-221

Hong Yi Xian, Ying Chen, Jia Ying Zhang, Mei Lin Tang, Zhen Wei Lian, Ran Jiang, Zu Qing Hu, Yan Feng Li, Da Lin Hu
PMID: 34353415   DOI: 10.3967/bes2021.072

Abstract

Although benzene is a confirmed environmental carcinogen, the mechanism of its carcinogenicity remains largely unclear. The suggested oncogene, miR-221, is elevated and plays important roles in various tumors, but its role in benzene-induced carcinogenesis remains unknown.
In the present study, we constructed hydroquinone (HQ, a representative metabolite of benzene with biological activity)-transformed malignant cell line (16HBE-t) and analyzed the level of miR-221 in it with qRT-PCR. Exosomes from 16HBE-t cells incubated with or without an miR-221 inhibitor were isolated by ultracentrifugation, characterized by transmission electron microscopy and laser scanning confocal microscope, and then transfected into 16HBE cells. The effects of exosomal miR-221 on apoptosis induced by HQ in recipient cells were determined using flow cytometry.
The amount of miR-221 in 16HBE-t was significantly increased compared with controls. When recipient cells ingested exosomes derived from 16HBE-t, miR-221 was increased, and apoptosis induced by HQ was inhibited. Blocking miR-221 in 16HBE-t using an inhibitor did not significantly alter miR-221 or apoptosis in recipient cells.
Exosomal miR-221 secreted by 16HBE-t inhibits apoptosis induced by HQ in normal recipient cells.


Oral Tranexemic Acid With Triple Combination Cream (Flucinolone+Hydroquinone+Tretinoin) Versus Triple Combination Cream Alone In Treatment Of Melasma

Anam Basit, Atiya Rahman, Rehan Uddin
PMID: 34137548   DOI:

Abstract

Melasma is an acquired cutaneous disorder characterized by hyperpigmentation of the face predominantly affecting the areas exposed to direct sun light. The triple combination cream, i.e., a mid-potency corticosteroid (Fluocinolone acetonide 0.01%), a retinoid (Tretinoin 0.05%), and Hydroquinone 4% is one of the widely used topical medicament for melasma treatment world over. Tranexamic acid is another agent found to be effective in melasma treatment when used topically, intra-lesionally or orally. This study has been conducted to compare mean decrease in Melasma Area Severity Index (MASI) score when tranexamic acid is combined with triple combination cream versus triple combination cream alone for melasma treatment.
A randomized controlled trial was conducted in a tertiary care hospital of Pakistan. Sixty-three patients of melasma who met the inclusion criteria and gave written informed consent for the study were enrolled. These patients were randomly divided into 2 treatment groups. Group A was given triple combination cream and oral tranxemic acid while Group B was given triple combination cream for duration of 8 weeks. Severity of melasma was assessed by MASI, which was calculated at baseline and at the end of week 8. Mean decrease in MASI score was calculated in both groups and statistically analysed employing SPSS 20.
Sixty patients, 30 in both groups, completed the study. Study participants were predominantly female (81.67%), with mean age of 30.46±6.24 years in group A while 31.90±4.53 in group B. No statistically significant difference was noted in both treatment groups for mean decrease in the MASI score (6.4933±4.38358 in group A compared to 5.7833±5.04251 in the group B; p-value 0.56).
The addition of oral tranexamic acid did not contribute significantly in decrease in MASI score when used in combination with topical triple regimen. It may have a role as an adjuvant to topical triple combination cream.


Formation of naphthoquinones and anthraquinones by carbonyl-hydroquinone/benzoquinone reactions: A potential route for the origin of 9,10-anthraquinone in tea

Rosario Zamora, Francisco J Hidalgo
PMID: 33761338   DOI: 10.1016/j.foodchem.2021.129530

Abstract

The reaction of 2-alkenals (crotonaldehyde and 2-pentenal) with hydroquinones (hydroquinone and tert-butylhydroquinone) and benzoquinones (benzoquinone, methylbenzoquinone, and methoxybenzoquinone) was studied as a potential route for the endogenous formation of naphthoquinones and anthraquinones in foods. Polycyclic quinones were produced at a low water activity, within a wide pH range, and in the presence of air. 9,10-Anthraquinone formation had an activation energy of 46.1 ± 0.1 kJ·mol
, and a reaction pathway for the formation of the different naphthoquinones and anthraquinones is proposed. These reactions also took place in tea, therefore suggesting that the common tea pollutant 9,10-anthraquinone is also a process-induced contaminant. In fact, when four commercial teas (from a total of eight studied teas) were heated at 60 °C for 72 h, they significantly (p < 0.05) increased the amount of this toxicant. Reduction of 9,10-anthraquinone formation in teas is suggested to be carried out by reducing/scavenging its precursors.


Anaerobic Stopped-Flow Spectrophotometry with Photodiode Array Detection in the Presteady State: An Application to Elucidate Oxidoreduction Mechanisms in Flavoproteins

Patricia Ferreira, Milagros Medina
PMID: 33751433   DOI: 10.1007/978-1-0716-1286-6_9

Abstract

Anaerobic stopped-flow (SF) spectrophotometry is a powerful biophysical tool that allows a complete kinetic characterization of protein interactions with other molecules when they are in different redox states, as well as of the redox processes consequence of such interactions. Differences in the absorption spectroscopic properties of oxidized, semiquinone and hydroquinone states of flavoproteins, as well as the appearance of transient spectroscopic features produced by the flavin cofactor during substrate binding and electron transfer processes, have made SF a suitable technique for kinetically dissecting their mechanisms of reaction. In addition, SF coupled to photodiode array detection, enables kinetic data collection in a wavelength range. When such type of data are available for a flavoprotein reaction, they allow for obtaining detailed information of individual reaction steps, including intermolecular dissociation constants as well as electron transfer rate constants. Methodologies for the mechanistic characterization of flavoproteins involved in redox processes by SF spectrophotometry are described in this chapter.


Natural diversity of FAD-dependent 4-hydroxybenzoate hydroxylases

Adrie H Westphal, Dirk Tischler, Willem J H van Berkel
PMID: 33684360   DOI: 10.1016/j.abb.2021.108820

Abstract

4-Hydroxybenzoate 3-hydroxylase (PHBH) is the most extensively studied group A flavoprotein monooxygenase (FPMO). PHBH is almost exclusively found in prokaryotes, where its induction, usually as a consequence of lignin degradation, results in the regioselective formation of protocatechuate, one of the central intermediates in the global carbon cycle. In this contribution we introduce several less known FAD-dependent 4-hydroxybenzoate hydroxylases. Phylogenetic analysis showed that the enzymes discussed here reside in distinct clades of the group A FPMO family, indicating their separate divergence from a common ancestor. Protein homology modelling revealed that the fungal 4-hydroxybenzoate 3-hydroxylase PhhA is structurally related to phenol hydroxylase (PHHY) and 3-hydroxybenzoate 4-hydroxylase (3HB4H). 4-Hydroxybenzoate 1-hydroxylase (4HB1H) from yeast catalyzes an oxidative decarboxylation reaction and is structurally similar to 3-hydroxybenzoate 6-hydroxylase (3HB6H), salicylate hydroxylase (SALH) and 6-hydroxynicotinate 3-monooxygenase (6HNMO). Genome mining suggests that the 4HB1H activity is widespread in the fungal kingdom and might be responsible for the oxidative decarboxylation of vanillate, an import intermediate in lignin degradation. 4-Hydroxybenzoyl-CoA 1-hydroxylase (PhgA) catalyzes an intramolecular migration reaction (NIH shift) during the three-step conversion of 4-hydroxybenzoate to gentisate in certain Bacillus species. PhgA is phylogenetically related to 4-hydroxyphenylacetate 1-hydroxylase (4HPA1H). In summary, this paper shines light on the natural diversity of group A FPMOs that are involved in the aerobic microbial catabolism of 4-hydroxybenzoate.


Development of an enzyme-enhancer system to improve laccase biological activities

Somayeh Mojtabavi, Mohammad Reza Khoshayand, Mohammad Reza Fazeli, Mohammad Ali Faramarzi, Nasrin Samadi
PMID: 33460660   DOI: 10.1016/j.ijbiomac.2021.01.068

Abstract

The present investigation reports an in-vitro study using combination of laccase and an enhancer capable of inhibiting the growth of pathogenic microorganisms, preventing biofilm formation, and whitening teeth. Laccase-cinnamic acid system remarkably inhibited the growth of Aggregatibacter actinomycetemcomitans, Candida albicans, S. aureus, and Streptococcus mutans whilst showed no significant effects on Gram-negative bacteria. Data presented that cinnamic acid (10 mM) with laccase (0.125 U ml
) led to a maximum decrease of about 90%, in S. mutans biofilm formation. The confocal laser scanning microscopy showed considerable detachment of S. mutans cells from glass substratum. The combined laccase-cinnamic acid system could remove teeth discoloration caused by coffee. SEM of the teeth surface exhibited no damages such as surface cracking or fracture. Liquid chromatography-tandem mass spectrometry (LC-MS) and cyclic voltammetry (CV) studies showed that laccase can catalyze the one-electron oxidation of cinnamic acid to the respective radical. This radical can then undergo several fates, including recombination with another radical to form a dimeric species, dismutation of the radical back to cinnamic acid or decarboxylation to give various reduced oxygen species. Therefore, the redox potential values of phenolic monomers/oligomers are related with their biological activities.


Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs

Sergio Navarro Garcia, Xian Yang, Laura Bereczki, Dénes Kónya
PMID: 33668137   DOI: 10.3390/molecules26051203

Abstract

Flow batteries can play an important role as energy storage media in future electricity grids. Organic compounds, based on abundant elements, are appealing alternatives as redox couples for redox flow batteries. The straightforward scalability, the independence of material sources, and the potentially attractive price motivate researchers to investigate this technological area. Four different benzyl-morpholino hydroquinone derivatives were synthesized as potential redox active species. Compounds bearing central symmetry were shown to be about an order of magnitude less soluble in water than isomers without central symmetry. Counter ions also affected solubility. Perchlorate, chlorate, sulfate and phosphate anions were investigated as counter ions. The formations of different polymorphs was observed, showing that their solubility is not a function of their structure. The kinetics of the transformation can give misleading solubility values according to Ostwald's rule. The unpredictability of both the kinetics and the thermodynamics of the formation of polymorphs is a danger for new organic compounds designed for flow battery applications.


Bismuth(iii)-catalyzed regioselective alkylation of tetrahydroquinolines and indolines towards the synthesis of bioactive core-biaryl oxindoles and CYP19 inhibitors

Namrata Prusty, Lakshmana K Kinthada, Rohit Meena, Rajesh Chebolu, Ponneri Chandrababu Ravikumar
PMID: 33410845   DOI: 10.1039/d0ob02385j

Abstract

Bismuth(iii)-catalyzed regioselective functionalization at the C-6 position of tetrahydroquinolines and the C-5 position of indolines has been demonstrated. For the first time, one pot symmetrical and unsymmetrical arylation of isatins with tetrahydroquinolines was accomplished giving a completely new product skeleton in good to excellent yields. Most importantly, this protocol leads to the formation of a highly strained quaternary carbon stereogenic center, which is a challenging task. Benzhydryl and 1-phenylethyl trichloroacetimidates have been used as the alkylating partners to functionalize the C-6 and C-5 positions of tetrahydroquinolines and indolines, respectively. The scope of the developed methodology has been extended for the synthesis of the bioactive CYP19-inhibitor and its analogue.


Concise Syntheses of Violaceoids A and C

Koichi Narita, Ryuhei Kimura, Hiroka Satoh, Kazuhiro Watanabe, Yuichi Yoshimura
PMID: 33239487   DOI: 10.1248/cpb.c20-00816

Abstract

The concise syntheses of two alkylated hydroquinone natural products, violaceoids A and C, were accomplished by a protecting-group-free method employing the commercially available 2,5-dihydroxybenzaldehyde as the starting material. The key strategy of the syntheses is the utilization of alkenylboronic acid as both the coupling and temporary protective reagents to efficiently introduce the requisite alkenyl side chain of violaceoid A. Moreover, the synthesis of violaceoid C is reported here for the first time.


New Hydroquinone Monoterpenoid and Cembranoid-Related Metabolites from the Soft Coral

Tzu-Yin Huang, Chiung-Yao Huang, Shu-Rong Chen, Jing-Ru Weng, Tzu-Hsuan Tu, Yuan-Bin Cheng, Shih-Hsiung Wu, Jyh-Horng Sheu
PMID: 33375440   DOI: 10.3390/md19010008

Abstract

Chemical investigation of the marine soft coral
resulted in the isolation of a 1,4-dihydrobenzoquinone, sarcotenuhydroquinone (
), three new cembranoids, sarcotenusenes A‒C (

), and ten previously reported metabolites
-
. The chemical structures of all isolated metabolites were determined by detailed spectroscopic analyses. In biological assays, anti-inflammatory, cytotoxic, and peroxisome proliferator-activated receptor γ (PPAR-γ) transcription factor assays of all compounds were performed. None of the isolated compounds were found to exhibit activity in the PPAR-γ transcription factor assay. The anti-inflammatory assays showed that (+)-7
,8
-dihydroxydeepoxysarcophine (
) inhibited the production of IL-1
to 56 ± 1% at a concentration of 30
M in lipopolysaccharide (LPS)-stimulated J774A.1 macrophage cells. In addition,
and
were found to exhibit cytotoxicity towards a panel of cancer cell lines.


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